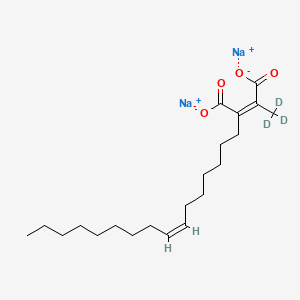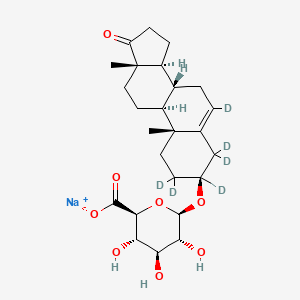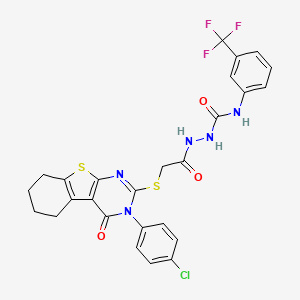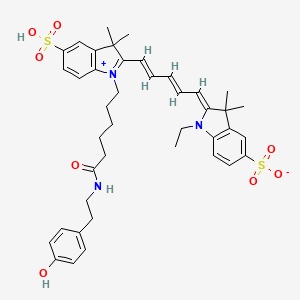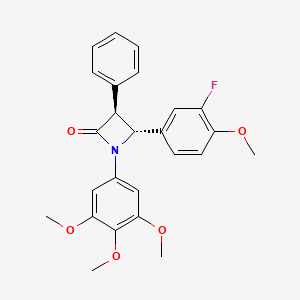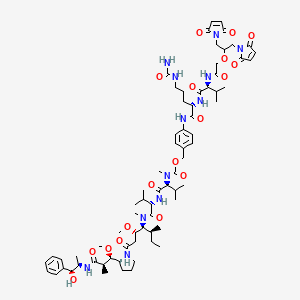
Bi-Mc-VC-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bi-Mc-VC-PAB-MMAE is a compound that consists of an antibody-drug conjugate linker (Fmoc-Val-Cit-PAB) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The linker allows for the attachment of the drug to an antibody, which can then specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bi-Mc-VC-PAB-MMAE involves several steps:
Linker Synthesis: The Fmoc-Val-Cit-PAB linker is synthesized by coupling Fmoc-protected valine and citrulline, followed by the attachment of p-aminobenzylcarbamate (PAB).
Drug Conjugation: Monomethyl auristatin E (MMAE) is conjugated to the linker via a cleavable peptide bond. .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the linker and MMAE are synthesized separately.
Conjugation: The linker and MMAE are then conjugated in a controlled environment to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities
Analyse Des Réactions Chimiques
Types of Reactions
Bi-Mc-VC-PAB-MMAE undergoes several types of chemical reactions:
Hydrolysis: The peptide bond between the linker and MMAE can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the PAB moiety.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used
Major Products
The major products formed from these reactions include:
Hydrolysis: Free MMAE and the cleaved linker.
Oxidation: Oxidized PAB moiety.
Reduction: Reduced linker with free thiol groups
Applications De Recherche Scientifique
Bi-Mc-VC-PAB-MMAE has a wide range of scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs in preclinical and clinical trials.
Biological Studies: The compound is used to investigate the mechanisms of action of tubulin inhibitors and their effects on cell division.
Chemical Biology: It serves as a tool for studying the interactions between drugs and their molecular targets.
Mécanisme D'action
Bi-Mc-VC-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Release: The linker is cleaved in the lysosome, releasing MMAE.
Comparaison Avec Des Composés Similaires
Bi-Mc-VC-PAB-MMAE is unique compared to other similar compounds due to its specific linker and potent tubulin inhibitor. Similar compounds include:
VcMMAE (MC-Val-Cit-PAB-MMAE): Similar linker and MMAE payload but may differ in the antibody component.
Trastuzumab Emtansine (T-DM1): An ADC that uses a different linker and payload but targets HER2-positive cancer cells.
Brentuximab Vedotin: An ADC that targets CD30-positive cells and uses a similar MMAE payload.
This compound stands out due to its specific linker design, which allows for efficient release of MMAE in the target cells, enhancing its therapeutic efficacy .
Propriétés
Formule moléculaire |
C71H104N12O18 |
|---|---|
Poids moléculaire |
1413.7 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H104N12O18/c1-15-43(8)62(52(98-13)35-58(89)81-34-20-24-51(81)64(99-14)44(9)65(91)74-45(10)63(90)47-21-17-16-18-22-47)79(11)69(95)60(41(4)5)78-68(94)61(42(6)7)80(12)71(97)101-38-46-25-27-48(28-26-46)75-66(92)50(23-19-33-73-70(72)96)76-67(93)59(40(2)3)77-53(84)39-100-49(36-82-54(85)29-30-55(82)86)37-83-56(87)31-32-57(83)88/h16-18,21-22,25-32,40-45,49-52,59-64,90H,15,19-20,23-24,33-39H2,1-14H3,(H,74,91)(H,75,92)(H,76,93)(H,77,84)(H,78,94)(H3,72,73,96)/t43-,44+,45+,50-,51-,52+,59-,60-,61-,62-,63+,64+/m0/s1 |
Clé InChI |
LGNKBBQOTXBJFY-USLNFXPWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


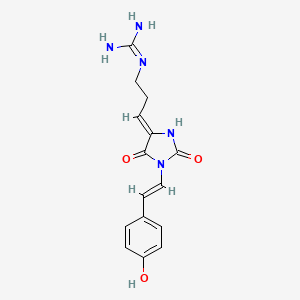
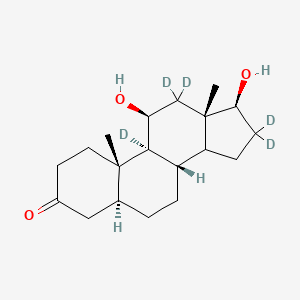
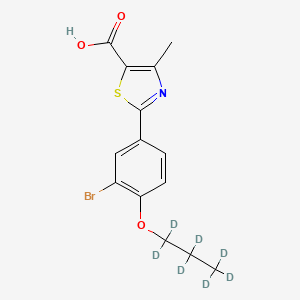
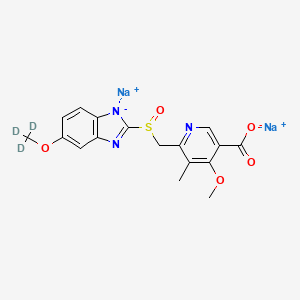
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
